molecular formula C4H6O2S B13978905 4-Methyl-1,3-oxathiolan-5-one CAS No. 60822-62-0

4-Methyl-1,3-oxathiolan-5-one

Cat. No.: B13978905
CAS No.: 60822-62-0
M. Wt: 118.16 g/mol
InChI Key: WKQFFYOTROKXDW-UHFFFAOYSA-N
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Description

4-Methyl-1,3-oxathiolan-5-one is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-oxathiolan-5-one can be achieved through several methods. One efficient approach involves the use of the Mukaiyama reagent, which facilitates the conversion of aldehydes and mercaptoacetic acid into the corresponding 1,3-oxathiolan-5-one derivatives . This reaction typically occurs in dimethylformamide (DMF) and provides good to excellent yields without the need for chromatographic purification.

Another method involves the organocatalytic approach, where nitromethane is used as a potential organocatalyst to promote the cyclization reaction between strained heterocyclic compounds and heterocumulenes at ambient conditions .

Industrial Production Methods: Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The use of organocatalysts and Mukaiyama reagents are preferred due to their efficiency, low toxicity, and minimal sensitivity to moisture and oxygen .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-oxathiolan-5-one involves its interaction with various molecular targets and pathways. The compound’s sulfur and oxygen atoms play a crucial role in its reactivity and binding affinity. For instance, it can act as an agonist or antagonist on muscarinic receptors, influencing neurotransmission and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,3-oxathiolan-5-one is unique due to its specific combination of sulfur and oxygen atoms within the ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in organic synthesis, medicinal chemistry, and industrial processes.

Properties

CAS No.

60822-62-0

Molecular Formula

C4H6O2S

Molecular Weight

118.16 g/mol

IUPAC Name

4-methyl-1,3-oxathiolan-5-one

InChI

InChI=1S/C4H6O2S/c1-3-4(5)6-2-7-3/h3H,2H2,1H3

InChI Key

WKQFFYOTROKXDW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OCS1

Origin of Product

United States

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